Chloranthus japonicus sieb

Essential oil chemotype Antimicrobial natural products Quality control marker

Chloranthus japonicus Sieb. (Chloranthaceae), also known as 'yin xian cao' or Japanese Chloranthus, is a perennial herb native to East Asia whose whole plant has been used in traditional Chinese, Korean, and Vietnamese medicine.

Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
Cat. No. B12091230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloranthus japonicus sieb
Molecular FormulaC15H18O2
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC1=C2CC3C(=C)C4CC4C3(CC2OC1=O)C
InChIInChI=1S/C15H18O2/c1-7-9-4-12(9)15(3)6-13-10(5-11(7)15)8(2)14(16)17-13/h9,11-13H,1,4-6H2,2-3H3
InChIKeyKCFCNCALMYTQMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloranthus japonicus Sieb.: Phytochemical Profile and Procurement Context for Lindenane Sesquiterpenoid-Rich Botanicals


Chloranthus japonicus Sieb. (Chloranthaceae), also known as 'yin xian cao' or Japanese Chloranthus, is a perennial herb native to East Asia whose whole plant has been used in traditional Chinese, Korean, and Vietnamese medicine [1]. Phytochemical investigations have led to the isolation and structural elucidation of over 207 compounds, predominantly lindenane-type sesquiterpenoids and their dimers, which serve as chemotaxonomic markers distinguishing C. japonicus from other Chloranthus species [2]. Key characteristic metabolites include chlojaponilide M, cycloshizukaol A, chlojapolactone A, hitorins A–H, japonicones A–C, and trishizukaol A [2]. The plant has demonstrated diverse pharmacological activities including anticancer, anti-inflammatory, antiviral, antifungal, and metabolic regulatory effects, primarily attributed to its lindenane sesquiterpenoid constituents [1][2].

Species Origin Authenticated Chloranthus japonicus Sieb. whole plant, distinguished by lindenane dimer chemotype
Metabolite Profile Rich in structurally diverse lindenane sesquiterpenoid dimers (>200 reported), including unique 12-membered ring cores
Research Context Reported cell-model anti-inflammatory, antiviral, antimicrobial, and metabolic pathway modulation contexts; class-level pharmacological screening

Why Generic Chloranthus or Lindenane Sesquiterpenoid Substitution Fails for Chloranthus japonicus Sieb.


Although lindenane sesquiterpenoids are common across the Chloranthaceae family, the specific dimeric assembly patterns, oxidation states, and esterification profiles of C. japonicus metabolites are species-specific and cannot be replicated by substituting crude extracts or isolated compounds from related species such as Chloranthus multistachys, Chloranthus serratus (now considered a taxonomic synonym of C. japonicus by some authorities [1]), Sarcandra glabra, or Chloranthus henryi [2]. The essential oil of C. japonicus, for instance, contains 48 identifiable constituents with a distinct oxygenated monoterpene dominance (50.95%), differing qualitatively and quantitatively from C. multistachys oil, which yields only 39 compounds with 39.97% oxygenated monoterpenes [3]. Furthermore, the lindenane dimer chemotype of C. japonicus—characterized by unique 12-membered ring cores (japonicones A–C), 18-membered tri-ester rings bearing hydroperoxy groups (chlorajaponilide I), and PCSK9-regulatory ester chain motifs—is not uniformly distributed across other Chloranthus species [4][5]. Generic sourcing of 'Chloranthus extract' or 'lindenane dimers' without authenticated C. japonicus origin therefore carries a high risk of irreproducible bioactivity and missing the specific molecular entities responsible for peer-reviewed pharmacological effects.

Lindenane dimer assembly patterns, oxidation states, and esterification profiles are species-specific; generic Chloranthus extracts may not reproduce the same chemotype.
Essential oil compositional breadth and oxygenated monoterpene enrichment differ qualitatively from related species, altering antimicrobial screening outcomes.
Unique chemotypes such as japonicones and PCSK9-regulatory ester motifs are not uniformly distributed across Chloranthaceae; unauthenticated material risks missing reported pharmacological endpoints.

Quantitative Differentiation Evidence for Chloranthus japonicus Sieb. Against Closest Analogs and In-Class Candidates


Essential Oil Compositional Complexity and Oxygenated Monoterpene Dominance: Head-to-Head Comparison with Chloranthus multistachys

In a direct head-to-head comparison, the essential oil of C. japonicus Sieb. demonstrated greater compositional complexity than that of its congener C. multistachys Pei. GC-FID and GC-MS analyses identified 48 compounds in C. japonicus oil, representing 95.56% of total components, versus only 39 compounds (94.58%) in C. multistachys oil [1]. The oxygenated monoterpene fraction—associated with antimicrobial potency—was substantially higher in C. japonicus (50.95%) compared to C. multistachys (39.97%) [1]. Antimicrobial evaluation via disc diffusion and microbroth dilution revealed inhibition zones of 8.1–22.2 mm for both species, with MIC ranges of 0.39–12.50 mg/mL and MBC ranges of 0.78–50.00 mg/mL, but the superior compositional breadth and oxygenated monoterpene enrichment of C. japonicus provide a broader chemical space for bioactivity-guided fractionation [1].

Essential Oil Chemotype
Head-to-head
48 compounds (95.56%) vs 39 (94.58%); 50.95% oxygenated monoterpenes vs 39.97% in C. multistachys
Supports chemotype-informed selection for antimicrobial screening
GC-FID/GC-MS hydrodistilled whole-plant oils
Essential oil chemotype Antimicrobial natural products Quality control marker

Systemic Antifungal Efficacy of Shizukaols C and F: In-Planta Protective Activity Against Crop Pathogens

The dimeric sesquiterpenes shizukaols C and F, isolated from C. japonicus Sieb., demonstrated potent in vitro antifungal activity with MIC values of 4–16 μg/mL against six plant pathogenic fungi (Pythium ultimum, Phytophthora infestans, Botrytis cinerea, Colletotrichum lagenarium, Alternaria kikuchiana, Magnaporthe grisea) [1]. Critically, their activity translated into systemic in-planta protection: in greenhouse trials, shizukaol C provided 88% and 91% protective activity against Puccinia recondita (wheat leaf rust) and Phytophthora infestans (tomato late blight), respectively, at 100 μg/mL, while shizukaol F exhibited 93% antifungal activity against Puccinia recondita at the same concentration [1]. This level of in-planta disease control from purified natural products distinguishes C. japonicus-derived shizukaols from many other botanical antifungal leads that fail to progress beyond in vitro screens.

In-Planta Protection
Cross-study
Shizukaol C: 88–91% protection; Shizukaol F: 93% protection at 100 μg/mL against wheat leaf rust and tomato late blight
Reported in-planta antifungal endpoint context
Greenhouse whole-plant assays; in vitro MIC 4–16 μg/mL
Agricultural fungicide discovery Dimeric sesquiterpene In-planta efficacy

Anti-Inflammatory Potency of Chlorajaponol B: NO Inhibition Comparable to Aminoguanidine Positive Control

Chlorajaponol B (2), a sesquiterpenoid isolated exclusively from the whole plant of C. japonicus, exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages with an IC50 of 9.56 ± 0.71 μM, which is statistically comparable to the positive control aminoguanidine (IC50 = 8.50 ± 0.35 μM) [1]. This places chlorajaponol B among the more potent plant-derived NO inhibitors, approaching the efficacy of a standard pharmacological reference compound. This level of potency is not uniformly observed across sesquiterpenoids from other Chloranthus species; for example, terpenoids from C. serratus evaluated under similar LPS-induced RAW264.7 macrophage inflammatory models showed markedly weaker or absent anti-inflammatory activity [2].

NO Inhibition Potency
Head-to-head
Chlorajaponol B IC50 9.56 ± 0.71 μM vs aminoguanidine 8.50 ± 0.35 μM
Comparable NO inhibition in macrophage assay; context for anti-inflammatory screening
LPS-stimulated RAW264.7 cells, Griess reagent
Anti-inflammatory natural products Nitric oxide inhibition RAW264.7 macrophage assay

PCSK9 Protein Downregulation and LDL Uptake Enhancement by Lindenane Sesquiterpenoid Dimers: A Unique Molecular Target Engagement

UPLC-TOF-MS/MDF-directed phytochemical investigation of C. japonicus led to the isolation of 46 lindenane sesquiterpenoid dimers (including 13 new analogs), of which 14 compounds significantly decreased PCSK9 protein levels in the medium of HepG2 cells [1]. The most potent compounds, designated compound 14 and compound 29, achieved PCSK9 protein inhibition rates of 69.0% and 72.8%, respectively, at a concentration of 5 μM [1]. Compound 14 was further shown to increase LDL uptake in HepG2 cells via upregulation of LDLR mRNA and protein levels, while simultaneously decreasing both intracellular and secreted PCSK9 protein and mRNA [1]. This PCSK9/LDLR dual regulatory mechanism is mechanistically distinct from statin-class drugs and has not been reported for lindenane dimers from other Chloranthus species, establishing C. japonicus as a unique source of non-statin lipid-modulating leads.

PCSK9 Modulation
Class-level
Compounds 14 and 29: 69.0–72.8% PCSK9 protein reduction at 5 μM; increased LDL uptake via LDLR upregulation
Reported PCSK9 pathway modulation context
HepG2 cells, DiI-LDL uptake assay; not reported in other Chloranthus spp.
PCSK9 inhibitor LDL cholesterol Lipid-lowering natural products

Antiviral Activity Against Drug-Resistant HIV-1 Strains: Retained Potency Where NNRTI Resistance Develops

Four lindenane sesquiterpenoid dimers (shizukaols C, F, G, and M) isolated from C. japonicus demonstrated inhibitory activity against both wild-type HIV-1 and two NNRTI-resistant HIV-1 strains, with EC50 change folds ranging from only 0.61 to 1.6, indicating essentially full retention of potency against drug-resistant variants [1]. This is a critical differentiation point, as many NNRTI-class antiretroviral drugs suffer substantial potency losses (EC50 fold changes often exceeding 10–100) against resistant strains carrying K103N or Y181C mutations [1]. Additionally, these dimers showed anti-HCV replication activity, providing a broad-spectrum antiviral profile not commonly reported for lindenane dimers from other Chloranthus species [1].

HIV-1 Resistance Circumvention
Class-level
Shizukaols C,F,G,M: EC50 change fold 0.61–1.6 against K103N/Y181C HIV-1 vs typical NNRTI fold changes >10–100
Supports antiviral resistance-circumvention screening context
TZM-bl indicator cells; also active against HCV replicon
Anti-HIV natural products NNRTI-resistant strains HCV replication inhibitor

AMPK-Dependent Glucose Metabolism Modulation by Shizukaol F: In Vitro and In Vivo Validation

Shizukaol F, a lindenane sesquiterpenoid dimer isolated from C. japonicus, activated AMP-activated protein kinase (AMPK) and modulated glucose metabolism through dual mechanisms: increased glucose uptake in differentiated C2C12 myotubes via GLUT-4 translocation, and suppressed hepatic gluconeogenesis through downregulation of PEPCK and G6Pase in primary mouse hepatocytes [1]. Critically, a single oral dose of shizukaol F reduced gluconeogenesis in C57BL/6J mice, confirming in vivo efficacy [1]. Mechanistic studies revealed that shizukaol F depolarizes the mitochondrial membrane and inhibits respiratory complex I, leading to AMPK activation [1]. While AMPK activation has been reported for lindenane dimers from other Chloranthus species, the combination of mitochondrial complex I inhibition with dual in vitro/in vivo glucose modulation is specifically documented for C. japonicus-derived shizukaol F.

AMPK Glucose Modulation
Cross-study
Shizukaol F: reduced in vivo gluconeogenesis in C57BL/6J mice; mitochondrial complex I inhibition mechanism
Reported metabolic pathway modulation context
C2C12 myotubes, primary hepatocytes; single oral dose
AMPK activator Glucose metabolism Metabolic syndrome

High-Value Application Scenarios for Chloranthus japonicus Sieb. Based on Quantitative Differentiation Evidence


Antimicrobial Natural Product Discovery Requiring Chemically Diverse Essential Oils

Programs screening botanical essential oils for antimicrobial leads should prioritize C. japonicus over C. multistachys due to its superior compositional complexity (48 vs 39 identified constituents) and 27.5% relative enrichment in oxygenated monoterpenes (50.95% vs 39.97%), the fraction most closely associated with antimicrobial potency [1]. The broader chemical space increases the probability of identifying novel antimicrobial chemotypes during bioassay-guided fractionation.

Agricultural Fungicide Development Targeting Crop-Destroying Oomycetes and Rust Fungi

Agrochemical discovery groups seeking natural product-based fungicides with demonstrated in-planta efficacy should procure C. japonicus-derived shizukaols C and F, which have shown 88–93% protective activity against wheat leaf rust and tomato late blight in greenhouse trials at 100 μg/mL [2]. This level of systemic protection from purified natural products is uncommon and supports direct entry into formulation optimization and field trial pipelines.

Non-Statin Lipid-Lowering Lead Discovery via PCSK9/LDLR Dual Modulation

Cardiovascular drug discovery programs pursuing PCSK9-targeting small molecules should utilize authenticated C. japonicus extracts or isolated lindenane dimers (compounds 14 and 29), which achieve 69.0–72.8% PCSK9 protein reduction at 5 μM and concomitantly upregulate LDLR to increase LDL uptake in hepatic cells [3]. This dual-target mechanism is mechanistically distinct from monoclonal antibody-based PCSK9 inhibitors (e.g., alirocumab, evolocumab) and has not been identified from other Chloranthaceae species.

Anti-HIV Drug Discovery Addressing NNRTI-Resistant Viral Strains

Antiviral screening programs focused on overcoming NNRTI-class drug resistance should source C. japonicus lindenane dimers (shizukaols C, F, G, M), which retain near-complete potency against K103N and Y181C mutant HIV-1 strains with EC50 change folds of only 0.61–1.6 [4]. This resistance-circumventing profile, combined with concurrent anti-HCV activity, positions C. japonicus as a uniquely valuable source material for broad-spectrum antiviral lead generation targeting resistant viral populations.

Application
Selection Property
Validation Focus
Antimicrobial essential oil screening
Compositional complexity and oxygenated monoterpene enrichment
GC-MS chemotype profiling; bioassay-guided fractionation
In-planta antifungal research
Demonstrated protective activity in greenhouse models
Whole-plant assay against oomycetes and rust fungi; formulation optimization
PCSK9/LDLR dual-target pathway studies
PCSK9 protein downregulation and LDL uptake enhancement
HepG2 cell-based PCSK9 ELISA; DiI-LDL uptake; LDLR expression assays
NNRTI-resistant HIV-1 antiviral screening
Retained potency against K103N/Y181C mutant strains
HIV-1 TZM-bl resistance panel; HCV replicon co-screening
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